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Compound of Interest

Compound Name: D-Galacturonic acid hydrate

Cat. No.: B1362047

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
extraction of D-Galacturonic acid (D-GalA) from pectin through various hydrolysis methods. D-
GalA, the primary constituent of pectin, is a valuable platform chemical for the synthesis of
biofuels, bioplastics, and various pharmaceutical intermediates.[1][2] This document outlines
enzymatic, chemical (acid and alkaline), and physical hydrolysis techniques, offering
comparative data and step-by-step experimental procedures to guide researchers in selecting
and optimizing the most suitable method for their specific needs.

Introduction to Pectin Structure

Pectin is a complex structural heteropolysaccharide found in the primary cell walls of terrestrial
plants, particularly abundant in citrus peels and apple pomace.[3][4][5][6][7] Its backbone is
primarily composed of a-1,4-linked D-galacturonic acid units.[6] This linear chain is
interspersed with regions of rhamnogalacturonan I, which contains repeating units of rhamnose
and galacturonic acid with neutral sugar side chains (e.g., arabinose, galactose). The
galacturonic acid residues can be methyl-esterified, and the degree of esterification (DE)
influences the physicochemical properties of pectin and its susceptibility to different hydrolysis
methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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D-Galacturonic Acid Extraction]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362047#pectin-hydrolysis-methods-for-d-
galacturonic-acid-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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